Sulfoacetic acid disodium salt

Descripción

Overview of Sulfoacetic Acid Disodium (B8443419) Salt in Academic Research

Sulfoacetic acid disodium salt, a difunctional organic compound, has been a subject of steady interest within the academic community. Structurally, it is the sodium salt of sulfoacetic acid, featuring both a sulfonic acid group and a carboxylic acid group. This dual functionality imparts unique chemical properties that make it a valuable tool in various research domains. It is typically a white, water-soluble powder. chemicalbull.com In research settings, it is recognized for its utility as a chemical intermediate, a masking agent in analytical chemistry, and a component in specialized industrial applications. chemicalbull.comosti.gov

The compound's high water solubility and the reactivity of its functional groups are central to its applications. osti.gov Research has explored its capacity to act as a masking agent, for instance, by forming complexes with metal ions like thorium, thereby preventing their interference in analytical procedures. osti.gov Furthermore, its role as a building block in organic synthesis is well-documented, serving as an intermediate in the production of dyes and other chemicals. chemicalbull.com Its derivatives have also become a focus of study, with investigations into their potential antimicrobial and enzymatic-inhibiting properties. smolecule.com

Historical Context of Research and Development

The scientific exploration of sulfoacetic acid and its salts dates back to the early 20th century. The foundational methods for synthesizing the parent compound, sulfoacetic acid, were pioneered by researchers Strecker and Stillich. smolecule.com Their approach involved reacting chloroacetic acid with sodium or potassium sulfite (B76179) in a basic solution. osti.gov This reaction typically yielded the barium salt of sulfoacetic acid, which could then be processed to isolate the free acid. smolecule.com

By the mid-20th century, research had expanded to characterize the properties and potential uses of its salts. A 1956 report detailed the preparation of this compound and investigated some of its physicochemical properties, such as its high solubility in water. osti.gov This study also provided early insights into its practical applications, noting its effectiveness as a masking agent for thorium and its tendency to disperse emulsions. osti.gov These initial findings laid the groundwork for subsequent research into the compound's utility in both analytical and industrial chemistry.

Scope and Significance of Current Research Trajectories

Contemporary research on this compound and its derivatives continues to uncover new applications and refine existing ones. The current investigative scope is diverse, spanning analytical chemistry, industrial processes, and environmental science. A significant area of research involves its use in more sustainable chemical applications. For example, it is considered for use in eco-friendly detergents and has been noted for its thermal stability, which makes it suitable for processes like electroplating and polymer synthesis.

Detailed research findings highlight its effectiveness in specific industrial applications. Studies have demonstrated its utility in the bleaching of minerals like kaolin (B608303) and as a component in textile discharge printing. google.com In the field of environmental science, derivatives of sulfoacetic acid are being studied as metabolites of herbicides, which is crucial for understanding the environmental fate and impact of agricultural chemicals. Furthermore, emerging biomedical research is exploring the potential of sulfoacetic acid derivatives as antimicrobial agents and enzyme inhibitors, opening new avenues for therapeutic development. smolecule.com These varied research paths underscore the compound's continued relevance and versatility in modern science.

Detailed Research Findings

Research into this compound has yielded specific data regarding its physical and chemical properties, as well as its performance in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

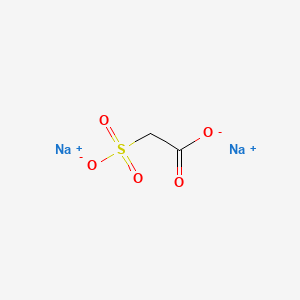

| Molecular Formula | C₂H₂Na₂O₅S | chemicalbull.com |

| Molecular Weight | 184.08 g/mol | chemicalbull.com |

| Appearance | Powder | chemicalbull.com |

| IUPAC Name | disodium;2-sulfonatoacetate | |

| Density | 1.875 g/cm³ | |

| Solubility (in water) | Highly soluble; approx. 3.0 Molar at pH 5.0 | osti.gov |

| Sulfur Content | Calculated: 17.4%; Found: 17.6% | osti.gov |

Table 2: Summary of Research Applications and Findings

| Research Area | Application | Key Findings | Source(s) |

|---|---|---|---|

| Analytical Chemistry | Masking Agent | More effective than acetate (B1210297) but less effective than 3-sulfopropionate for masking thorium at pH 5.0. | osti.gov |

| Industrial Chemistry | Bleaching of Kaolin | A preparation containing the disodium salt of a related compound, 2-hydroxy-2-sulfinatoacetic acid, produced good results in bleaching kaolin. | google.com |

| Industrial Chemistry | Textile Discharge Printing | The disodium salt of 2-hydroxy-2-sulfinatoacetic acid can be effectively used in textile discharge printing processes. | google.com |

| Organic Synthesis | Chemical Intermediate | Used in the synthesis of other organic compounds, including dyes. | chemicalbull.com |

| Environmental Science | Herbicide Metabolite Analysis | A derivative, [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt, was identified as a key metabolite of the herbicide dimethachlor. | |

Structure

2D Structure

Propiedades

IUPAC Name |

disodium;2-sulfonatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S.2Na/c3-2(4)1-8(5,6)7;;/h1H2,(H,3,4)(H,5,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDIYDZEBRJMPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063920 | |

| Record name | Acetic acid, sulfo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-60-2 | |

| Record name | Disodium sulfoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-sulfo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, sulfo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium sulphonatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM SULFOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F641J04Q03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Established Synthesis Routes

Acylation-Based Approaches

Acylation-based methods for synthesizing sulfoacetic acid disodium (B8443419) salt typically involve the reaction of a hydroxyacetic acid derivative with an acylating agent, followed by sulfonation and neutralization. One documented approach involves reacting hydroxysulfo-acetic acid derivatives with acetic anhydride (B1165640) in an acidic medium. The subsequent neutralization with sodium hydroxide (B78521) yields the final disodium salt. This route is noted for producing high-purity products (>95%), although it necessitates careful control of pH throughout the process.

Direct Sulfonation Techniques

Direct sulfonation involves the introduction of a sulfonic group to a suitable precursor. For instance, acetic acid can be reacted with fuming sulfuric acid to form sulfoacetic acid. smolecule.com Another method involves the sulfonation of glycolic acid derivatives under controlled pH (8.0–9.0) and temperature (50–55°C). While scalable, this method may lead to the formation of byproducts that require removal through techniques like ion-exchange purification. The Strecker reaction, which involves the reaction of an organic halide with aqueous sodium sulfite (B76179), is another direct sulfonation method to produce the corresponding organic sodium sulfonate. softbeam.net

A common industrial approach involves the sulfonation of chloroacetic acid with sodium or potassium sulfite in a basic solution. osti.gov The resulting product can then be converted to the disodium salt. The reaction of chloroacetic acid with sodium sulfite under alkaline conditions was a pioneering method for producing sulfoacetic acid. smolecule.com

| Sulfonation Technique | Reagents | Key Parameters | Advantages | Disadvantages |

| From Acetic Acid | Acetic acid, Fuming sulfuric acid | Not specified | Direct | Use of corrosive reagents |

| From Glycolic Acid Derivatives | Glycolic acid derivative, Sulfonating agent | pH 8.0–9.0, Temp 50–55°C | Scalable | Byproduct formation |

| Strecker Reaction | Organic halide, Aqueous sodium sulfite | Not specified | General method for sulfonates | Requires halide precursor |

| From Chloroacetic Acid | Chloroacetic acid, Sodium/Potassium sulfite | Basic solution | Established method | Potential for impurities |

Sulfonation of Glyoxylic Acid Derivatives

A significant route for the synthesis of sulfoacetic acid disodium salt involves the sulfonation of glyoxylic acid or its hydrate, dihydroxyacetic acid. This method is considered a direct pathway and is favored in industrial settings due to the lower cost of reagents and its suitability for continuous flow reactors. The process involves treating glyoxylic acid with sodium sulfite in an acidic aqueous medium at elevated temperatures (90–100°C) for an extended period (12–24 hours). A patent describes a high-yield (95%) synthesis by reacting glyoxylic acid with sodium hydrosulfite in the presence of sodium hydroxide in an aqueous medium. google.comgoogle.com The crude product can be purified by crystallization from a methanol-ethanol-water mixture. google.comgoogle.com

Acetylation-Sulfonation Tandem Reactions

A two-step tandem reaction sequence involving acetylation followed by sulfonation can also be employed. In this approach, a suitable starting material like hydroxyacetic acid is first acetylated. For example, hydroxyacetic acid can be acetylated with acetyl chloride in methanol (B129727). The resulting intermediate is then sulfonated with sodium sulfite in water under heat to yield this compound. This method allows for controlled functionalization but is a multi-step process that may require intermediate purification steps.

A related process, known as acetosulfation, involves the simultaneous acetylation and sulfation of a substrate. researchgate.net For instance, cellulose (B213188) can be treated with a mixture of acetic anhydride and sulfuric acid in glacial acetic acid to produce cellulose acetate (B1210297) sulfate (B86663). researchgate.net While not a direct synthesis of the target compound, this demonstrates the principle of combined acetylation and sulfonation.

Direct Neutralization Methods

Direct neutralization is a straightforward method where sulfoacetic acid is reacted with a base, typically sodium hydroxide, to form the disodium salt. libretexts.org This method is contingent on the prior synthesis of sulfoacetic acid. The neutralization of the acid with sodium hydroxide to a pH of 9, followed by concentration and precipitation with an ethanol-methanol mixture, has been used to isolate the disodium salt. osti.gov Another approach involves the oxidation of thioglycolic acid with hydrogen peroxide, followed by neutralization with sodium hydroxide to produce the disodium salt with yields around 65-75%. This method is advantageous due to its high purity and fewer by-products, but it involves the use of hazardous oxidants.

Precursor Chemistry and Reactant Characterization

The selection and characterization of precursors are critical for the successful synthesis of this compound. Common precursors include acetic acid, chloroacetic acid, glyoxylic acid, and hydroxyacetic acid. chemsrc.comlookchem.com

Key Precursors and Their Roles:

| Precursor | CAS Number | Role in Synthesis |

| Acetic Acid | 64-19-7 | Starting material for direct sulfonation. chemsrc.com |

| Chloroacetic Acid | 79-11-8 | Reacts with sulfites in the Strecker synthesis. osti.govchemsrc.com |

| Glyoxylic Acid | 298-12-4 | Undergoes sulfonation to form the product. |

| Hydroxyacetic Acid | 79-14-1 | Used in acetylation-sulfonation tandem reactions. |

| Acetic Anhydride | 108-24-7 | Acetylating agent in acylation-based routes. researchgate.netchemsrc.com |

| Sodium Sulfite | 7757-83-7 | Source of the sulfonate group. google.com |

| Sodium Hydrosulfite | 7775-14-6 | Reducing and sulfonating agent. google.comgoogle.com |

| Sodium Hydroxide | 1310-73-2 | Used for neutralization to form the disodium salt. osti.gov |

Reactant characterization is essential to ensure purity and predict reactivity. For instance, the purity of glyoxylic acid is important for achieving high yields in its sulfonation. Impurities in precursors, such as other organic acids or residual starting materials from their own synthesis, can lead to side reactions and the formation of unwanted by-products. For example, in the sulfonation of alkylbenzenes, the formation of sulfones is a key side reaction to be controlled. softbeam.net

Optimization of Reaction Conditions

Optimizing reaction conditions is a critical aspect of synthesizing this compound, directly impacting the reaction's efficiency, product quality, and economic viability. Key parameters that require precise control include pH, temperature, the use of co-solvents and additives, and the implementation of catalytic systems.

pH Control and Reaction Environment

Precise pH control is paramount throughout the synthesis of this compound to ensure the desired reactions proceed efficiently while minimizing side reactions and preventing the precipitation of intermediates. The stability of the final product and its precursors is highly dependent on the pH of the reaction medium.

During direct sulfonation and neutralization steps, maintaining a specific pH range is critical. For instance, in some synthesis routes, controlling the pH between 8.0 and 9.0 is necessary during the sulfonation process. Subsequent neutralization to form the disodium salt also requires careful pH management. A strategy to avoid localized alkalinity, which can cause insoluble intermediates to precipitate, is the dropwise addition of a base like sodium hydroxide to maintain a pH of 8.0–8.5.

In other methods, such as those involving oxidation, the pH is maintained in the acidic range, for example, between 3 and 4, during the oxidation step. This is followed by neutralization with an excess of sodium hydroxide to form the final disodium salt. The stability of this compound is optimal in neutral to alkaline conditions (pH 8.0–10.0). In strongly acidic environments (pH < 3.0), it is prone to hydrolysis.

| Synthesis Step | Optimal pH Range | Rationale |

| Direct Sulfonation | 8.0 - 9.0 | To facilitate the sulfonation reaction while maintaining the stability of reactants. |

| Neutralization | 8.0 - 8.5 | To prevent the precipitation of insoluble intermediates by avoiding localized high alkalinity. |

| Oxidation (in specific routes) | 3.0 - 4.0 | To control the oxidation reaction of precursors like thioglycolic acid. |

| Final Product Stability | 8.0 - 10.0 | The disodium salt is most stable in this range, avoiding hydrolysis that occurs in acidic conditions. |

Temperature Regulation and Thermal Considerations

Temperature is another critical parameter that influences reaction rates, product selectivity, and the solubility of reactants and intermediates. Different synthetic routes for this compound have distinct optimal temperature ranges.

For example, a direct sulfonation approach may require temperatures between 50–55°C to ensure the solubility of intermediate products. In contrast, methods involving the sulfonation of glyoxylic acid derivatives can operate at higher temperatures, in the range of 90–100°C. An acetylation-sulfonation tandem reaction involves a temperature gradient, starting at a cooler 5–20°C during acetylation and increasing to 50–80°C for the sulfonation step. In processes for producing related alkyl sulfoacetates, the sulfitation reaction temperature is maintained at a minimum of about 75°C, with a preferred range of 85°C to 99°C. google.com

Careful temperature control is essential to prevent thermal degradation of the reactants or products and to manage the exothermic nature of some reaction steps.

| Synthetic Method | Temperature Range (°C) | Key Considerations |

| Direct Sulfonation/Neutralization | 50 - 55 | Enhances the solubility of intermediates, preventing precipitation. |

| Sulfonation of Glyoxylic Acid | 90 - 100 | Higher temperature to drive the reaction to completion. |

| Acetylation-Sulfonation | 5 - 20 (Acetylation) 50 - 80 (Sulfonation) | Step-wise temperature control for distinct reaction stages. |

| Alkyl Sulfoacetate Sulfitation | 85 - 99 | Optimal range for achieving high yield and purity in related surfactant synthesis. google.com |

Role of Co-solvents and Additives

The use of co-solvents and additives can significantly enhance the synthesis of this compound by improving the solubility of reactants, modifying the reaction environment, and facilitating product isolation.

In some synthetic procedures, an ethanol-water mixture (e.g., 20% v/v ethanol) is employed as a co-solvent. This can help to keep intermediates dissolved and prevent their precipitation during the reaction. For the isolation of the final product, a mixture of ethanol (B145695) and methanol can be added to a concentrated aqueous solution to precipitate the white, solid disodium salt. osti.gov

Additives can also play a role in controlling the reaction. For instance, in the synthesis of related alkyl sulfoacetates, a molar excess of sodium sulfite is used to drive the sulfitation reaction and minimize unwanted byproducts. google.com In peptide synthesis, sulfoacetic acid itself can be used as a capping agent to aid in the purification of the desired product. nih.gov

The choice of co-solvent can be critical. For example, in solid-phase peptide synthesis, solvent mixtures are sometimes used to improve the swelling of the resin support, which can enhance reaction efficiency. nih.gov

Catalytic Systems and Enhancers

In industrial-scale production, catalysts like iron(III) chloride (FeCl₃) have been described to accelerate the sulfonation process. For the synthesis of related alkyl sulfoacetates, a sulfitation catalyst is used in conjunction with a molar excess of sodium sulfite to improve the yield and purity of the final product. google.com One patent suggests that potassium iodide can act as a catalyst in the sulfitation reaction. google.com

Furthermore, novel solid acid catalysts have been developed for organic synthesis. One such example is a sulfoacetate modified silica-supported Indium(III) triflate [SiSAIn(OTf)2], which has demonstrated catalytic potential in the synthesis of complex organic molecules. researchgate.net While not directly for the synthesis of this compound, this highlights the potential for developing heterogeneous catalysts for related processes.

| Catalyst/Enhancer | Synthetic Process | Function |

| Iron(III) chloride (FeCl₃) | Industrial Sulfonation | Accelerates the sulfonation reaction. |

| Sulfitation Catalyst | Alkyl Sulfoacetate Synthesis | Improves yield and purity by minimizing byproducts. google.com |

| Potassium Iodide | Alkyl Sulfoacetate Synthesis | Acts as a catalyst in the sulfitation reaction. google.com |

| Sulfoacetate modified silica (B1680970) supported Indium(III) triflate | Organic Synthesis | A novel solid acid nano-catalyst for complex reactions. researchgate.net |

Purification Strategies and By-product Management

The synthesis of this compound can result in the formation of by-products and impurities that must be removed to achieve the desired product quality. Effective purification strategies are therefore essential.

Ion-Exchange Purification

Ion-exchange chromatography is a powerful technique for the purification of ionic compounds like this compound. vulcanchem.com This method is particularly useful for removing inorganic salt by-products and other ionic impurities.

In the synthesis of related sulfonates, strongly acidic cation exchange resins are used to remove contaminating sulfate and metal ions. google.com The process typically involves passing an aqueous solution of the crude sulfonate salt through a column packed with the ion-exchange resin. google.com The resin can be regenerated for reuse, for example, by washing with hydrochloric acid. google.com

Ion-exchange purification can also be employed in more complex synthetic schemes. For instance, in some peptide synthesis strategies, by-products are intentionally sulfonated so they can be easily removed from the desired product using ion-exchange chromatography. nih.gov The high polarity and ionic nature of this compound make ion-exchange chromatography a particularly suitable purification method. vulcanchem.com

Recrystallization and Solvent-Based Methods

The purification of this compound often involves recrystallization to separate it from by-products and unreacted starting materials. A common method involves the use of a methanol/ethanol/water mixture. google.com In one documented procedure, the crude product, which contained the desired sulfinic acid salt along with the corresponding sulfonic acid salt as a secondary constituent, was successfully purified by crystallization from this solvent system. google.com The product can be precipitated from the reaction mixture by the addition of polar, water-soluble organic solvents such as methanol, ethanol, isopropanol, or acetone. google.com

For instance, after an exothermic reaction to produce a sulfinic acid derivative, methanol was used to separate the crude product, which was then recrystallized from a methanol/ethanol/water mixture to achieve a higher purity. google.com Similarly, evaporation of the reaction solution can precipitate the crude product, which is then subjected to crystallization from a methanol/ethanol/water mixture to obtain the purified sodium salt of the sulfinic acid. google.com

To mitigate issues like precipitation during synthesis, which can arise from pH imbalances or rapid reagent addition, specific solvent strategies can be employed. The use of ethanol-water mixtures (e.g., 20% v/v ethanol) can improve the solubility of sulfonic intermediates, preventing them from crashing out of solution.

The table below summarizes solvent systems used in the purification of this compound and related compounds.

| Solvent System | Purpose | Purity Achieved |

| Methanol/Ethanol/Water | Recrystallization of crude product | 68% for a sulfinic acid sodium salt google.com |

| Methanol | Separation of crude product post-reaction | - |

| Ethanol-Water (20% v/v) | Improve solubility of intermediates | - |

| Water or Aqueous Alcohol | Recrystallization to separate from metal sulfites and sulfonic acids google.com | - |

Management of Reaction By-products

The synthesis of this compound and related compounds can generate several by-products that require management. A significant by-product in some synthetic routes is sodium sulfate (Na₂SO₄). In industrial processes, this can be managed through crystallization, allowing for its separation and subsequent sale as a co-product.

Another common impurity is the corresponding sulfonic acid salt, which often forms alongside the desired sulfinic acid derivative. google.com Purification methods like recrystallization are employed to separate the target compound from this sulfonic acid by-product. google.com

In the synthesis of related alkyl sulfoacetates, by-products such as sodium monochloroacetate and monochloroacetic acid can be present. google.com These are considered undesirable sensitizing agents. google.com Their presence can be minimized by using a molar excess of sodium sulfite and a catalyst during the sulfitation reaction, ensuring the final product is substantially free of these impurities. google.com The reaction also produces sodium chloride and sodium sulfate as inorganic salt by-products. google.com

The table below outlines common by-products and their management strategies.

| By-product | Management Strategy |

| Sodium Sulfate (Na₂SO₄) | Crystallization and sale as a co-product |

| Sulfonic Acid Salt | Separation via recrystallization google.com |

| Sodium Monochloroacetate | Use of excess sodium sulfite and catalyst during synthesis google.com |

| Monochloroacetic Acid | Use of excess sodium sulfite and catalyst during synthesis google.com |

| Sodium Chloride | - |

Advancements in Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly, or "green," synthesis methods for this compound and similar compounds. These approaches aim to reduce the use of hazardous materials, decrease energy consumption, and minimize waste.

One promising green chemistry approach is the use of water as a solvent, which is safer and more environmentally benign than traditional organic solvents like methanol. ijche.com While not specific to this compound, a study on the synthesis of the disodium salt of hydroquinone (B1673460) demonstrated a successful low-cost and eco-friendly process using water. ijche.com

Enzymatic synthesis is another area of exploration. For instance, enzymatic sulfonation using aryl sulfotransferases has been proposed, although current yields are suboptimal. Similarly, lipases have been used in the synthesis of other amino acid-based surfactants, but yields have been low. mdpi.com

Electrochemical methods also present a potential green alternative. The use of sulfite anions (SO₃²⁻) in divided cells shows promise for reducing the energy consumption associated with the synthesis.

Key areas for future research in greening the synthesis of this compound include the development of heterogeneous catalysts to allow for milder reaction conditions and the valorization of by-products.

Scalability and Industrial Process Development

The large-scale industrial production of this compound and its derivatives prioritizes cost-efficiency, safety, and process optimization. One of the primary synthesis routes favored in industrial settings is the sulfonation of glyoxylic acid derivatives, which is valued for its lower reagent costs and suitability for continuous flow reactors.

To enhance industrial-scale synthesis, several adaptations have been patented. These include the use of catalytic systems, such as iron(III) chloride (FeCl₃), to accelerate the sulfonation process. Additionally, implementing solvent recycling loops, for example, for methanol recovery, helps to reduce waste and improve the economic viability of the process.

The management of by-products is also a key consideration in industrial development. As mentioned previously, the crystallization of sodium sulfate allows for its removal and sale, turning a waste stream into a co-product.

For related compounds like alkyl sulfoacetates, industrial processes focus on minimizing undesirable by-products like monochloroacetic acid and its salts. google.com This is achieved by carefully controlling reaction conditions, such as using an excess of sodium sulfite and a catalyst at elevated temperatures (around 85°-99° C). google.com

While specific production volumes for this compound are not widely reported, related compounds like sodium lauryl sulfoacetate are classified as High Production Volume (HPV) chemicals in the United States, indicating production or importation in quantities greater than one million pounds annually. nih.gov Regulatory filings suggest that the U.S. production of some specific sulfoacetic acid derivatives remains below one million pounds annually, reflecting more niche applications.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of sulfoacetic acid disodium (B8443419) salt by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of sulfoacetic acid disodium salt is characterized by absorption bands corresponding to the vibrations of its carboxylate and sulfonate groups.

The sulfonate group (SO₃⁻) typically exhibits strong and characteristic absorption bands. The asymmetric stretching vibration of the S=O bonds is expected in the region of 1260-1150 cm⁻¹, while the symmetric stretching vibration appears around 1070-1030 cm⁻¹. The C-S stretching vibration can be observed in the 700-600 cm⁻¹ region.

For the carboxylate group (COO⁻), the asymmetric stretching vibration gives rise to a strong absorption band in the 1650-1550 cm⁻¹ range. The symmetric stretching vibration is typically found in the 1440-1360 cm⁻¹ region. The presence of a broad absorption band around 3500-3000 cm⁻¹ would indicate the presence of water of hydration.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1650 - 1550 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1440 - 1360 |

| Sulfonate (SO₃⁻) | Asymmetric Stretch | 1260 - 1150 |

| Sulfonate (SO₃⁻) | Symmetric Stretch | 1070 - 1030 |

| Carbon-Sulfur (C-S) | Stretch | 700 - 600 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, a single resonance is expected for the methylene protons (-CH₂-). Due to the electron-withdrawing effects of the adjacent sulfonate and carboxylate groups, this singlet is expected to appear downfield. In a D₂O solvent, the chemical shift of these protons would likely be observed in the range of 3.5 - 4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show two distinct signals corresponding to the two carbon atoms in the molecule. The carbon of the methylene group (-CH₂-) is expected to resonate at a lower field than a typical alkane due to the deshielding effect of the neighboring electronegative groups. The carbonyl carbon of the carboxylate group (-COO⁻) will appear significantly downfield, typically in the range of 170-180 ppm. Predicted ¹³C NMR data suggests a chemical shift of approximately 60 ppm for the methylene carbon and 175 ppm for the carboxylate carbon. researchgate.nets-a-s.orgresearchgate.net

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in H₂O/D₂O

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₂- | 3.5 - 4.5 (singlet) |

| ¹³C | -CH₂- | ~ 60 |

| ¹³C | -COO⁻ | ~ 175 |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for analyzing symmetric vibrations and functional groups that are weakly active in the IR spectrum. For this compound, Raman spectroscopy can provide further confirmation of the sulfonate and carboxylate groups.

The symmetric stretching of the sulfonate group (SO₃⁻) is expected to produce a strong and sharp band in the Raman spectrum, typically around 1050 cm⁻¹. uni.lu The carboxylate symmetric stretch would also be Raman active, appearing in the 1440-1360 cm⁻¹ region. The C-S stretching vibration, expected around 700-600 cm⁻¹, is also typically Raman active. mdpi.com The region below 400 cm⁻¹ would contain information about lattice vibrations and deformations of the molecular skeleton.

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Sulfonate (SO₃⁻) | Symmetric Stretch | ~ 1050 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1440 - 1360 |

| Carbon-Sulfur (C-S) | Stretch | 700 - 600 |

| Methylene (-CH₂-) | Scissoring/Bending | ~ 1420 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₂H₂Na₂O₅S, the calculated monoisotopic mass is approximately 183.94 Da. nih.gov

In electrospray ionization mass spectrometry (ESI-MS), typically conducted in the negative ion mode for such compounds, the singly charged parent ion [M-Na]⁻ would be expected at an m/z corresponding to the loss of one sodium ion. A doubly charged ion [M-2Na]²⁻ may also be observed. Fragmentation of the parent ion would likely involve the loss of SO₂ (64 Da) or CO₂ (44 Da). The observation of adduct ions, such as with formate [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻, can also aid in structural confirmation. researchgate.net

Table 4: Predicted m/z Values for this compound in ESI-MS

| Ion | Formula | Predicted m/z |

| [M-Na]⁻ | [C₂H₂NaO₅S]⁻ | ~160.96 |

| [M-2Na+H]⁻ | [C₂H₃O₅S]⁻ | ~138.97 |

| [M-2Na]²⁻ | [C₂H₂O₅S]²⁻ | ~68.98 |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. However, as the compound lacks a strong chromophore, direct UV detection can be challenging and often requires specialized approaches.

One effective method is ion-pair reversed-phase HPLC . In this technique, an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. researchgate.net This reagent forms a neutral ion pair with the anionic sulfoacetate, allowing it to be retained and separated on a non-polar stationary phase like a C18 column. Detection can be achieved by monitoring the UV absorbance of a UV-active counter-ion in the mobile phase (indirect UV detection) or by using a UV-active ion-pairing reagent. nih.govsielc.com

Another approach is pre-column derivatization , where the this compound is reacted with a chromophoric agent before injection into the HPLC system. This chemical modification introduces a UV-active moiety, enabling sensitive detection at a suitable wavelength.

A typical HPLC setup for the analysis of short-chain alkyl sulfonates using ion-pair chromatography would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol (B129727) or acetonitrile. The UV detector would be set to a wavelength appropriate for the ion-pairing reagent or derivatizing agent used, often in the range of 200-260 nm.

Table 5: Typical HPLC Conditions for the Analysis of Alkyl Sulfonates

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an ion-pairing reagent (e.g., tetrabutylammonium acetate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 200-260 nm (or wavelength suitable for derivatizing agent) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering notable improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). neliti.comresearchgate.net This technique utilizes columns packed with sub-2 µm particles, which necessitates a specialized system capable of handling the resulting high back-pressures (up to 100 MPa). researchgate.net The primary advantage of UPLC is a substantial reduction in analysis time, potentially up to a nine-fold decrease compared to older HPLC systems, while maintaining or even enhancing separation efficiency. neliti.comresearchgate.net

In the context of this compound, a small, polar, and non-volatile compound, UPLC is an ideal analytical tool. The analysis would typically employ a reversed-phase methodology, likely using columns with robust chemical stability across a wide pH range, such as BEH C18 columns. neliti.com Due to the lack of a strong chromophore in the sulfoacetic acid molecule, detection could be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-absorbing agent prior to injection could be performed to enable detection by a standard UV-Visible detector. The high resolution of UPLC would be particularly beneficial for separating this compound from potential impurities or related compounds in a sample matrix. ijsrtjournal.com

| Parameter | Typical Value/Condition | Rationale/Reference |

| System | ACQUITY UPLC System or equivalent | Designed to operate at high pressures required for sub-2 µm particles. ijsrtjournal.com |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Offers high efficiency and wide pH stability for separating polar compounds. neliti.com |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate or acetate) and Acetonitrile/Methanol | To effectively elute the polar sulfoacetate anion from the reversed-phase column. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle columns to achieve maximum efficiency. |

| Detector | Charged Aerosol Detector (CAD) or UV-Vis after derivatization | Suitable for non-volatile analytes with no significant UV absorbance. csus.edu |

| Analysis Time | < 5 minutes | UPLC significantly reduces run times compared to conventional HPLC. researchgate.netijsrtjournal.com |

Ion Chromatography

Ion Chromatography (IC) is a specialized and powerful form of liquid chromatography used for the determination of ionic species. mineralstech.com It is the quintessential technique for analyzing this compound, as it allows for the direct quantification of the sulfoacetate anion. The fundamental principle involves an ion-exchange separation on a specialized column followed by detection, most commonly by suppressed conductivity. usgs.gov

In a typical IC analysis, a liquid sample containing the this compound is injected into an eluent stream (a buffered aqueous solution) and passed through a high-performance ion-exchange column. nestgrp.com For anion analysis, the stationary phase consists of a resin with fixed positive charges (e.g., quaternary ammonium groups), which retards the movement of anions. nestgrp.comnih.gov The separation of different anions is based on their relative affinities for the stationary phase. usgs.gov After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and converts the analyte ions into their more conductive acid form, thereby enhancing detection sensitivity. usgs.gov The sulfoacetate anion would be identified by its characteristic retention time and quantified by its peak area compared to standards. mineralstech.com This method is highly effective for determining sulfonates in various aqueous matrices. nih.govresearchgate.net

| Parameter | Typical Value/Condition | Rationale/Reference |

| System | Dionex ICS series or equivalent | Standard instrumentation for ion chromatography. thermofisher.com |

| Guard Column | IonPac AG18 or similar | Protects the analytical column from contaminants. thermofisher.com |

| Analytical Column | IonPac AS18 or similar anion exchange column | Provides high-resolution separation of a wide range of anions, including sulfonates. thermofisher.com |

| Eluent | Potassium Hydroxide (B78521) (KOH) or Sodium Carbonate/Bicarbonate gradient | Common eluents for anion analysis, effectively eluting anions from the column. usgs.govthermofisher.com |

| Detection | Suppressed Conductivity | Offers high sensitivity and low background noise for ionic species. usgs.govnih.gov |

| Suppressor | Anion MicroMembrane Suppressor (AMMS) or equivalent | Reduces eluent conductivity and enhances analyte signal. thermofisher.com |

| Retention Time | Analyte-specific | Dependent on column, eluent, and flow rate; used for identification. |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. sfu.ca The separation occurs as the vaporized analyte is transported by a gaseous mobile phase (carrier gas) through a column containing a liquid stationary phase coated on a solid support or the column wall. sfu.ca A critical prerequisite for GLC analysis is the volatility of the analyte.

This compound is an ionic salt and is therefore non-volatile, making its direct analysis by GLC impossible. To utilize GLC, the compound must first undergo a chemical derivatization step to convert it into a volatile and thermally stable analogue. For acidic compounds like sulfoacetic acid, this typically involves esterification of both the carboxylic acid and sulfonic acid groups. For instance, the sample could be treated with a reagent like trimethylsilyldiazomethane to form methyl esters or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. gcms.cz These derivatives are significantly more volatile and can be analyzed by GLC. The resulting derivative would then be injected into the GLC system, where it would be separated and detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

| Step | Parameter | Description/Rationale |

| 1. Derivatization | Reagent | Trimethylsilyldiazomethane (to form methyl esters) or BSTFA (to form TMS esters). gcms.cz |

| Reaction | The acidic protons of the sulfoacetic acid are replaced with non-polar groups, increasing volatility. | |

| 2. GLC Analysis | Column | Non-polar capillary column (e.g., SPB-1, SPB-5). gcms.cz |

| Injector Temp. | ~260 °C (to ensure rapid vaporization of the derivative). sfu.ca | |

| Oven Program | Temperature programmed ramp (e.g., starting at 100 °C, ramping to 250 °C) to elute the derivative. | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). researchgate.net |

Paper Chromatography

Paper chromatography is a planar chromatographic technique used to separate dissolved chemical substances by taking advantage of their different rates of migration across sheets of paper. chemguide.co.uk It is a simple and cost-effective method for the separation of small molecules like organic acids. illinois.edu The separation is based on the principle of partition, where the components of the mixture partition themselves between the stationary phase (typically water adsorbed onto the cellulose (B213188) fibers of the paper) and the mobile phase (a solvent or mixture of solvents that moves up the paper by capillary action). truman.eduuri.edu

For the analysis of this compound, a spot of an aqueous solution of the sample would be applied to a pencil line near the bottom of a strip of chromatography paper. truman.edu The paper would then be suspended in a sealed container with the bottom edge immersed in a suitable mobile phase, ensuring the initial spot is above the solvent level. chemguide.co.uk As the solvent front ascends the paper, it carries the sulfoacetate anion with it. The distance the anion travels relative to the solvent front depends on its polarity and solubility in the mobile phase. After development, the paper (chromatogram) is dried, and the position of the separated sulfoacetate spot is visualized, often by spraying with a pH indicator solution like bromophenol blue, which reveals acidic spots as distinct colors. illinois.edu The separation is characterized by the Retention Factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com

| Parameter | Description | Purpose/Reference |

| Stationary Phase | Chromatography Paper (e.g., Whatman No. 1) | The cellulose matrix adsorbs water, which acts as the stationary phase. saltise.ca |

| Mobile Phase | Mixture of an organic solvent and water (e.g., Butanol/Acetic Acid/Water) | The solvent moves up the paper, carrying the analyte; composition determines separation. illinois.edu |

| Application | Spotting a concentrated solution of the sample onto a pencil line. | To apply the sample to the starting point of the chromatogram. truman.edu |

| Development | Ascending technique in a sealed chromatography chamber. | To allow the mobile phase to move through the stationary phase and separate the components. chemguide.co.uk |

| Visualization | Spraying with a pH indicator (e.g., 0.04% bromophenol blue). | To make the colorless sulfoacetate spot visible as a colored spot. illinois.edu |

| Quantification | Calculation of Rf value (Distance traveled by spot / Distance traveled by solvent). | To identify the compound by comparing its Rf value to that of a known standard under identical conditions. youtube.com |

Titrimetric and Electrometric Analysis

Complexometric Titration for Metal Content

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. wikipedia.org It is particularly useful for determining the concentration of metal ions in a solution. srmist.edu.in The most widely used titrant for this purpose is ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms stable, 1:1 complexes with most metal cations. medmuv.combyjus.com

This method is not used to quantify the sulfoacetate anion itself, but rather to determine the concentration of metal cations in the sample. In the case of pure this compound, the metal content is sodium. However, standard EDTA titrations are most effective for divalent and trivalent metal ions (like Ca²⁺, Mg²⁺, or Al³⁺) and are not typically employed for the direct determination of alkali metals like sodium. Other techniques such as flame photometry or ion-selective electrodes are more common for sodium analysis.

Nonetheless, the principle could be applied if the this compound were contaminated with other metal ions. In such a scenario, the sample would be dissolved in water, buffered to an appropriate pH (often basic), and a metallochromic indicator (e.g., Eriochrome Black T) would be added. uomustansiriyah.edu.iq The solution would then be titrated with a standard solution of disodium EDTA. wikipedia.org At the endpoint, the EDTA removes the last of the free metal ions from the metal-indicator complex, causing a distinct color change.

| Parameter | Description | Rationale/Reference |

| Analyte | Metal ions (e.g., Ca²⁺, Mg²⁺ if present as impurities). | Complexometric titration quantifies metal cations. srmist.edu.in |

| Titrant | Standardized solution of Disodium EDTA (e.g., 0.01 M). | EDTA forms stable 1:1 complexes with metal ions. wikipedia.orgmedmuv.com |

| Indicator | Metallochromic Indicator (e.g., Eriochrome Black T, Murexide). | Changes color when it is complexed with a metal ion versus when it is free. uomustansiriyah.edu.iq |

| Solvent/Medium | Aqueous buffer solution. | The stability of the metal-EDTA complex is pH-dependent; buffering is crucial. uomustansiriyah.edu.iq |

| Endpoint | Sharp color change (e.g., red to blue for Eriochrome Black T). | Signals that all free metal ions have been complexed by the EDTA titrant. |

Potentiometric Titration Studies

Potentiometric titration is an analytical method that measures the change in potential (voltage) of a solution as a titrant is added. This technique allows for the determination of the equivalence point of a titration without the need for a visual color indicator. dergipark.org.tr It relies on an indicator electrode whose potential is dependent on the concentration of the analyte.

For this compound, potentiometric methods can be applied in several ways. One application is in conjunction with complexometric titrations, particularly in colored or turbid solutions where a visual endpoint would be difficult to see. metrohm.com An ion-selective electrode (ISE) that is sensitive to the metal ion being titrated (e.g., a copper ISE) can be used. During the titration with EDTA, the electrode monitors the decrease in the free metal ion concentration. The equivalence point is identified by the sharpest change in potential versus the volume of titrant added. metrohm.com

Another application is the study of the acid-base properties of the sulfoacetate molecule. By titrating a solution of sulfoacetic acid (the protonated form) with a strong base like sodium hydroxide and monitoring the pH using a pH electrode (a type of ISE), a titration curve can be generated. dergipark.org.tr The inflection point of this curve can be used to determine the pKa values associated with the carboxylic acid and sulfonic acid groups, providing fundamental data on the compound's ionization behavior.

| Application | Titration Type | Electrode System | Measurement | Endpoint Determination |

| Metal Ion Determination | Complexometric | Ion-Selective Electrode (ISE) specific to the metal + Reference Electrode | Potential (mV) | Maximum slope on a plot of ΔE/ΔV vs. Volume. metrohm.com |

| Acid-Base Properties | Acid-Base | pH Glass Electrode + Reference Electrode | pH | Inflection point on the pH vs. Volume curve, corresponding to the pKa. dergipark.org.tr |

| Precipitation Titration | Precipitation | ISE sensitive to the analyte or titrant ion + Reference Electrode | Potential (mV) | Sharp change in potential at the equivalence point. |

Other Specialized Analytical Approaches

X-ray Fluorescence (XRF) spectroscopy is a powerful and non-destructive analytical technique used for determining the elemental composition of materials. eag.com The method can identify and quantify elements from sodium (Na) to uranium (U) in solids, liquids, and powders. horiba.com The fundamental principle of XRF involves irradiating a sample with a primary X-ray beam. scimed.co.uk When the high-energy primary X-rays strike the atoms in the sample, they can dislodge an electron from one of the atom's inner orbital shells. This creates a vacancy, rendering the atom unstable. To regain stability, an electron from a higher energy outer shell fills the vacancy, and the excess energy is released in the form of a secondary (fluorescent) X-ray. horiba.com

Each chemical element emits fluorescent X-rays at a unique set of characteristic energies. By detecting these emitted X-rays and measuring their energies and intensities, the elemental makeup of the sample can be determined. horiba.com The intensity of the fluorescence is proportional to the concentration of the element in the sample, allowing for quantitative analysis. eag.com

For this compound (C₂H₂Na₂O₅S), XRF analysis is an ideal method to verify its elemental composition, specifically the presence and ratio of sulfur (S) and sodium (Na). This is crucial for quality control and confirming the stoichiometry of the synthesized salt. The technique is fast, requires minimal sample preparation, and does not destroy the sample, which can be recovered for other analyses. malvernpanalytical.comresearchgate.net

In a typical analysis, a small amount of the powdered this compound would be pressed into a pellet and placed in the XRF spectrometer. The instrument would then generate a spectrum showing peaks corresponding to the characteristic X-ray energies of the elements present. For this compound, distinct peaks for sodium (Kα line at ~1.04 keV) and sulfur (Kα line at ~2.31 keV) would be expected. Quantitative analysis can be performed by comparing the peak intensities to those of certified reference standards. researchgate.netrigaku.com

The expected elemental composition of pure this compound is shown in the table below. An XRF analysis would be expected to yield results closely matching these theoretical values, accounting for the technique's typical measurement accuracy.

| Element | Symbol | Theoretical Mass % | Hypothetical XRF Result (Mass %) |

|---|---|---|---|

| Carbon | C | 13.05 % | N/A |

| Hydrogen | H | 1.10 % | N/A |

| Sodium | Na | 24.98 % | 24.85 % |

| Oxygen | O | 43.45 % | N/A* |

| Sulfur | S | 17.42 % | 17.31 % |

*Standard XRF instruments cannot detect very light elements like H, C, and O.

Chemical Reactivity, Mechanism, and Functional Properties

Influence of Environmental Parameters on Stability and Reactivity

The stability and reactivity of sulfoacetic acid disodium (B8443419) salt are significantly influenced by environmental conditions, particularly pH and temperature. These factors can dictate the compound's integrity and its effectiveness in various applications.

The degradation of sulfoacetate can also occur through biological pathways. For instance, some bacteria can degrade sulfoacetate via a pathway involving sulfoacetyl-CoA and sulfoacetaldehyde. nih.gov

The stability of related sulfonate-containing surfactants is also pH-dependent. For example, disodium laureth sulfosuccinate (B1259242) is stable in mildly acidic and alkaline pH ranges but loses its activity in extreme pH conditions. lerochem.eu

Table 1: pH Influence on Sulfoacetic Acid Disodium Salt Stability

| pH Range | Stability and Reactivity |

|---|---|

| < 3.0 | Hydrolyzes to hydroxysulfo-acetic acid; reduced solubility and reactivity. |

| 7.0 - 10.0 | Optimal solubility and stability. |

This table summarizes the impact of pH on the stability and reactivity of this compound in aqueous solutions.

Temperature is another crucial parameter affecting the integrity of this compound. The compound is generally stable under normal temperatures and pressures. chemsrc.com However, it is described as heat-sensitive, and exposure to excess heat should be avoided. chemsrc.comfishersci.com High temperatures can lead to thermal decomposition, generating hazardous products such as carbon monoxide, oxides of sulfur, and carbon dioxide. chemsrc.com For instance, one safety data sheet advises avoiding temperatures above a certain limit (though the exact temperature is not specified) to prevent decomposition. fishersci.com In contrast, this compound is noted to be more thermally stable than some other compounds, making it suitable for high-temperature industrial processes like electroplating.

For related compounds like disodium lauryl sulfosuccinate, storage or handling at temperatures above 80°C is not recommended due to rapid hydrolysis. atamanchemicals.com The synthesis of sulfoacetic acid derivatives also requires controlled temperatures, for example, 50–55°C for certain intermediate steps.

Table 2: Thermal Stability of this compound

| Condition | Effect on Compound Integrity |

|---|---|

| Normal Temperatures | Stable. chemsrc.comfishersci.com |

| Excess Heat | Can lead to thermal decomposition. chemsrc.com |

This table outlines the effects of temperature on the integrity of this compound.

Surface Activity and Interfacial Phenomena

The amphiphilic nature of this compound, arising from its hydrophilic sulfonate and carboxylate groups and a small hydrophobic hydrocarbon backbone, makes it an effective surfactant.

The efficiency of a surfactant is determined by its ability to lower the surface tension of a liquid, or the interfacial tension between two liquids or a liquid and a solid. ontosight.ai This property is quantified by the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. wikipedia.org Before reaching the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org After the CMC is reached, the surface tension remains relatively constant. wikipedia.org

The surfactant efficiency of this compound is attributed to the balance between its hydrophilic and lipophilic parts. Its structure allows it to be effective in detergent formulations. The CMC is a key parameter for evaluating surfactant efficacy and can be determined by measuring properties like surface tension or conductivity at different concentrations.

Emulsification is the process of dispersing one liquid in another immiscible liquid, and surfactants play a crucial role in stabilizing these emulsions. specialchem.com this compound and its derivatives are used as emulsifying agents in various products. cir-safety.orgontosight.ai Their ability to form stable emulsions can be tested by mixing them with oil and water under controlled shear rates and observing the phase separation over time.

Foaming is another key property of many surfactants, where they trap air bubbles to create foam. specialchem.com this compound and its derivatives are known for their foaming capabilities and are used as foaming agents in products like bubble baths and shampoos. cir-safety.orgknowde.com The quality of the foam, including its volume, texture, and stability, is an important characteristic. atamanchemicals.com For example, disodium 2-sulfolaurate, a related compound, produces a highly porous, stable, and creamy foam. lerochem.eu The foaming ability of a surfactant can be influenced by factors such as its concentration and the presence of other substances. researchgate.net

Wetting refers to the ability of a liquid to maintain contact with a solid surface, which is determined by the contact angle between the liquid and the solid. specialchem.com A lower contact angle indicates better wetting. Surfactants are used as wetting agents to improve the contact angle. specialchem.com

Studies on the wetting behavior of solutions containing salts and surfactants show that while surfactants lower the surface tension, they may not substantially affect the initial contact angle of the liquid with a substrate. researchgate.net The contact angle can change over time due to processes like evaporation. researchgate.net The wetting properties of this compound and its derivatives are important for their applications as wetting agents in various industrial and consumer products. knowde.comnih.gov The chemical composition of the solution, including pH and the type and concentration of salts, can significantly influence the contact angle of minerals, which is relevant for applications in soil mechanics. nih.gov

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 1,3 Benzene Di Sulfonic Acid Disodium Salt |

| Acetic acid, 2-sulfo-,sodium salt (1:2) |

| Acetic acid, hydroxysulfo-, disodium salt |

| Acetic acid, sulfo-, dodecyl ester, S-sodium salt |

| Alkenes, C14-16 α-, sulfonated, sodium salts |

| Barium sulfoacetate |

| Benzalkonium chloride |

| Carbon dioxide |

| Carbon monoxide |

| Cetyltrimethylammonium Bromide (CTAB) |

| Chloroacetic acid |

| Cocamidopropyl betaine |

| Disodium 2-hydroxy-2-sulfinatoacetate |

| Disodium 2-sulfolaurate |

| Disodium 2-sulfoacetate |

| Disodium laureth sulfosuccinate |

| Disodium lauryl sulfosuccinate |

| Disodium lauryl monoethanolamide sulfosuccinate |

| Disodium oleth-3 (B1516117) sulfosuccinate |

| Disodium sulfosuccinate |

| EDTA disodium salt |

| Glycolic acid |

| Hydrochloric Acid |

| Hydroxysulfo-acetic acid |

| Lathanol |

| Linear Alkylbenzene Sulfonates (LAS) |

| Magnesium stearate |

| Methyl Ester Sulfonates (MES) |

| Norfloxacin |

| Paraffin (B1166041) |

| PEG esters |

| Polyethylene Imine (PIE) |

| Polyhydroxystearic Acid (PHSA) |

| Polypropylene Glycol (PPG) |

| Potassium Cocoate |

| Potassium cocoyl glycinate |

| Potassium laurate |

| Potassium myristate |

| Potassium palmitate |

| Potassium stearate |

| Pyrene |

| Silicone oils |

| Sodium acetate (B1210297) |

| Sodium bisulfite |

| Sodium C14-16 Olefin Sulfonate |

| Sodium Cholate |

| Sodium cocoyl isethionate |

| Sodium deoxycholate |

| Sodium Dioctyl Sulfosuccinate (DOSS) |

| Sodium dodecyl sulfate (B86663) |

| Sodium Ethanethiosulfonate |

| Sodium glycocholate |

| Sodium glycodeoxycholate |

| Sodium lauryl sulfoacetate |

| Sodium Lauryl Sulfate (SLS) |

| Sodium Lauryl Ether Sulfate (SLES) |

| Sodium Methyl Cocoyl Taurate |

| Sodium Methyl Ester Sulfonates (MES) |

| Sodium Myreth Sulfate |

| Sodium octyl sulfate |

| Sodium Stearate |

| Sodium sulfate |

| Sodium sulfite (B76179) |

| Sodium sulfosuccinate |

| Sodium tetradecyl sulfate |

| Sodium Xylene Sulfonate |

| Stearyl Alcohol |

| Sulfoacetaldehyde |

| Sulfoacetic acid |

| This compound |

| Sulfoacetic acid dodecyl ester S-sodium salt |

| Sulfonic acid |

| Tacrolimus |

| Taurine |

| Tolperisone hydrochloride |

| Tween 80 |

Metal Ion Chelation and Complexation Dynamics

This compound exhibits notable properties as a chelating agent, capable of binding to various metal ions. This ability is crucial for its application in processes requiring the sequestration or deactivation of metal ions. The molecule's structure, containing both a carboxylate and a sulfonate group, allows it to form stable complexes with metal cations, which is beneficial in applications ranging from analytical chemistry to environmental remediation. The process of chelation involves the formation of two or more coordinate bonds between the ligand (this compound) and a central metal atom, effectively forming a stable, ring-like structure. wikipedia.org

The efficacy of a chelating agent is determined by its affinity for specific metal ions, often quantified by the stability constant (K) of the metal-ligand complex. While detailed stability constant data for this compound are not extensively documented in publicly available literature, qualitative comparisons position its chelating ability effectively for specific applications.

Research indicates that the chelating strength of this compound is weaker than that of powerful, broad-spectrum chelators like ethylenediaminetetraacetic acid (EDTA). However, it demonstrates a stronger affinity for metal ions than simple carboxylates, such as sodium acetate. This intermediate strength makes it a suitable agent for mild metal ion sequestration where the very high stability of EDTA complexes is not required or could be detrimental. scielo.br For instance, its thermal stability makes it a superior choice in specific industrial processes like electroplating and polymer synthesis compared to other chelants.

The table below provides a qualitative comparison of the chelating affinity of this compound with other common chelating agents.

| Chelating Agent | General Chelating Affinity | Typical Metal Ions Bound | Reference |

| This compound | Moderate | Divalent and trivalent metal ions | |

| Ethylenediaminetetraacetic acid (EDTA) | Very High | Broad spectrum of metal ions (Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) | nih.gov |

| Sodium Acetate | Low | Divalent metal ions |

This table is based on qualitative descriptions from cited sources.

The mechanism of metal ion sequestration by this compound is based on the principles of chelation chemistry. The term "chelate" is derived from the Greek word for "claw," which aptly describes how the ligand binds to a central metal ion. wikipedia.org

In an aqueous solution, the this compound exists as the sulfoacetate dianion (⁻OOC-CH₂-SO₃⁻). This anion possesses two distinct functional groups capable of donating electron pairs to a metal cation:

The Carboxylate Group (-COO⁻): The oxygen atoms of the carboxylate group act as Lewis bases, donating lone pair electrons to form coordinate bonds with the metal ion.

The Sulfonate Group (-SO₃⁻): The oxygen atoms of the sulfonate group also possess lone electron pairs and can participate in coordination with the metal ion.

The simultaneous bonding of a single metal ion by both the carboxylate and sulfonate groups results in the formation of a stable, five-membered heterocyclic ring. This ring structure, known as a chelate ring, is thermodynamically more stable than complexes formed by monodentate ligands (ligands that bond at only one point). This enhanced stability, known as the "chelate effect," is the fundamental reason for the compound's ability to effectively sequester metal ions from a solution. wikipedia.orgchemguide.co.uk This sequestration renders the metal ions chemically inert, preventing them from participating in undesirable reactions. mdpi.com

Reaction Mechanisms Involving the Sulfonate Group

The sulfonate group (-SO₃⁻) in this compound is a key feature of the molecule, contributing significantly to its physical and chemical properties. It is the conjugate base of a very strong sulfonic acid, which makes the sulfonate anion itself a very weak base and chemically very stable. wikipedia.org

A solubilizing group, enhancing the compound's water solubility.

A coordinating group in metal chelation, as described previously.

Direct chemical reactions involving the covalent carbon-sulfur (C-S) bond of the sulfonate group are not common and typically require harsh reaction conditions. The C-S bond is strong and the sulfonate is an extremely poor leaving group in nucleophilic substitution reactions.

One potential reaction for some sulfonic acids is hydrolytic desulfonation . This reaction is the reverse of sulfonation and involves the cleavage of the C-S bond to yield a hydrocarbon (in this case, an acetate derivative) and sulfuric acid. wikipedia.org However, this reaction generally requires high temperatures and the presence of a strong aqueous acid, underscoring the inherent stability of the sulfonate group. wikipedia.org Specific studies detailing the precise conditions required for the desulfonation of sulfoacetic acid are not widely reported, which attests to the group's general inertness under normal conditions. At an alkaline pH, the sulfonate group enhances the molecule's nucleophilic activity, which is relevant to its performance in surfactant applications.

Applications in Advanced Chemical and Materials Science

Role in Electrochemistry and Surface Finishing

The electrochemical and surface finishing industries benefit from the distinct properties of sulfoacetic acid disodium (B8443419) salt, particularly in the formulation of electroplating baths and as a catalyst in metal finishing processes.

Electroplating Bath Formulations

Sulfoacetic acid disodium salt is a crucial additive in various electroplating bath formulations, contributing to the quality and efficiency of the metal deposition process. It is particularly noted for its use in chromium plating. google.com In these baths, the salt acts as a key component, influencing the resulting deposit's characteristics. google.com For instance, a chromic acid plating bath containing 700 g/L of chromic acid, 2 g/L of iodide, and 8 g/L of the disodium salt of sulfoacetic acid (Na2SAA) has been used effectively. google.com The plating was successfully carried out at 62 asd (4 asi) for 45 minutes, with the bath maintained at 55°C, resulting in an adequate bond on a 4130 steel rod substrate. google.com

Another example includes a chromium plating bath composed of 300 g/l CrO3, 30 g/l Na2SAA, 1.5 g/I I, and 1.5 g/I SO4, operating at 60°C. google.com This formulation also produced an adequate bond. google.com The versatility of this compound is further demonstrated in a chromium plating bath with 800 g/I of chromic acid, where it was used at a concentration of 30 g/i alongside 1 g/I I and 1 g/I SO4. google.com Its thermal stability is a key advantage, making it superior for electroplating applications compared to some other organic salts.

The use of sulfoacetic acid and its salts is a recognized practice in the electroplating industry, with companies manufacturing these intermediates for applications such as chrome plating additives. alcatrazchemicals.com

Table 1: Electroplating Bath Formulations Incorporating this compound

| Component | Formulation 1 | Formulation 2 | Formulation 3 |

| Substrate | 4130 Steel Rod | Not Specified | Not Specified |

| Chromic Acid (CrO3) | 700 g/L | 300 g/L | 800 g/L |

| This compound (Na2SAA) | 8 g/L | 30 g/L | 30 g/L |

| Iodide (I) | 2 g/L | 1.5 g/L | 1 g/L |

| Sulfate (B86663) (SO4) | Not Specified | 1.5 g/L | 1 g/L |

| Temperature | 55°C | 60°C | Not Specified |

| Current Density | 62 asd (4 asi) | 0.93 A/cm² | 1.55 A/cm² |

| Duration | 45 minutes | 15 minutes | 15 minutes |

| Outcome | Adequate Bond | Adequate Bond | Adequate Bond |

Integration in Detergent and Emulsifier Systems

The surfactant properties of this compound make it a compound of interest in the development of modern detergent and emulsifier systems, particularly with the growing demand for environmentally friendly products.

Development of Eco-friendly Formulations

This compound is considered a preferred ingredient in eco-friendly detergents due to its lower environmental persistence compared to more traditional chelating agents like EDTA disodium salt. Its biodegradable nature is a significant advantage in formulating "green" cleaning products. yeserchem.com Eco-friendly detergents are characterized by their use of biodegradable, plant-based ingredients that are free from harsh chemicals such as phosphates and sulfates. yeserchem.com The inclusion of biodegradable surfactants is a key component of these formulations. ulprospector.com

Performance Evaluation in Aqueous Systems

The performance of this compound in aqueous systems is critical to its effectiveness as a detergent component. The compound is highly water-soluble due to its ionic sodium counterions. Its stability is pH-dependent; the disodium salt remains stable in alkaline conditions (pH 8.0–10.0), which are typical for laundry detergents. However, it hydrolyzes in strongly acidic conditions (pH < 3.0). At an alkaline pH, the sulfonate group enhances its nucleophilic activity, making it effective in surfactant applications.

The surfactant efficiency of its structural class provides a balance of hydrophilicity and lipophilicity, outperforming simpler salts like sodium acetate (B1210297) in detergent formulations. To quantitatively assess its performance, critical micelle concentration (CMC) can be determined through conductivity or surface tension measurements across a pH range of 7.0–10.0. Furthermore, emulsification assays using oils like paraffin (B1166041) or silicone under controlled shear rates can test its efficiency in creating stable oil-water emulsions.

Utilization in Organic Synthesis and Chemical Manufacturing

This compound serves as a versatile intermediate in organic synthesis and the broader chemical manufacturing industry. alcatrazchemicals.comchemicalbull.com Its applications include its use as a synthesis, organic, chemical, and dye intermediate. chemicalbull.com

One of the primary methods for its synthesis involves the reaction of chloroacetic acid with sodium or potassium sulfite (B76179) in a basic solution. osti.gov This process underscores its role as a product of targeted chemical synthesis. The compound's amphiphilic properties, stemming from its sulfonate-based anionic structure, make it valuable in various industrial processes.

The manufacturing of specialty chemicals, including electroplating intermediates that are later adapted for other industries, highlights the compound's foundational role. chemical-suppliers.eu Core manufacturing strengths in sulfonation are essential for producing sulfoacetic acid and its salts. chemical-suppliers.eu

Table 2: Research Findings on this compound Properties and Synthesis

| Property/Process | Finding | Reference |

| pH Stability | Stable at pH 8.0–10.0; hydrolyzes at pH < 3.0. | |

| Aqueous Reactivity | Enhanced nucleophilic activity at alkaline pH. | |

| Synthesis Method | Reaction of chloroacetic acid with sodium or potassium sulfite in a basic solution. | osti.gov |

| Industrial Application | Used as an intermediate in synthesis, organic, chemical, and dye manufacturing. | chemicalbull.com |

Reagent and Catalyst Applications

The compound serves as a specialized reagent in various chemical processes. chemicalbull.com Its derivatives, particularly 2-hydroxy-2-sulfinatoacetic acid, disodium salt, function as effective reducing agents. google.com This reactivity is comparable to that of formaldehyde (B43269) sulfoxylate, making it a viable alternative in systems where the release of formaldehyde is undesirable. google.com In emulsion polymerization, for instance, these sulfinic acid derivatives are crucial for reducing iron(III) ions back to iron(II) ions, which act as catalysts for peroxide cleavage and the continuation of free-radical initiation. google.com

The dual functional groups of sulfoacetic acid derivatives—sulfonic and carboxylic acids—also allow them to act as Brønsted acid catalysts in reactions such as esterification and condensation. smolecule.com The strong electron-withdrawing effect of the sulfonic acid group enhances the acidity of the neighboring carboxylic group, a property critical for its catalytic function. smolecule.com

Intermediate in Complex Chemical Pathways